Ethyllucidone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

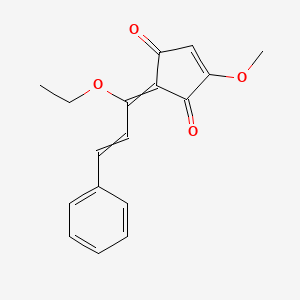

2-(1-ethoxy-3-phenylprop-2-enylidene)-4-methoxycyclopent-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCQNBTLHLBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyllucidone: Structure, Properties, and Future Research Directions

Disclaimer: Publicly available scientific literature on Ethyllucidone is exceptionally limited. This guide consolidates the current information and highlights significant knowledge gaps. A notable confusion exists in scientific literature and commercial databases between this compound and the structurally similar compound, Lucidone. Biological activity data predominantly pertains to Lucidone and cannot be reliably attributed to this compound without direct experimental evidence.

Introduction

This compound is a natural product belonging to the chalcone (B49325) class of flavonoids.[1][2] Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] First reported to be isolated from the roots of Lindera strychnifolia, this compound remains a molecule of scientific interest due to its potential, yet largely unexplored, biological activities.[1][2][3][4] This document provides a comprehensive overview of its known chemical structure and properties, while also delineating the current gaps in research that present opportunities for future investigation in pharmacology, medicinal chemistry, and natural product synthesis.

Chemical Structure and Identifiers

The foundational chemical information for this compound is summarized below. It is crucial to distinguish this compound from Lucidone, a related compound. The structural difference lies in the substitution at the enone system: this compound possesses an ethoxy (-OCH₂CH₃) group, whereas Lucidone has a hydroxyl (-OH) group.[1] This seemingly minor variation can significantly alter the compound's physicochemical and biological properties.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | [1] |

| CAS Number | 1195233-59-0 | [1][2] |

| Molecular Formula | C₁₇H₁₆O₄ | [3] |

| Molecular Weight | 284.31 g/mol | [3] |

| SMILES String | Not definitively available in public databases. | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | [1] |

Botanical Origin and Isolation

This compound has been reported to be isolated from the roots of Lindera strychnifolia, a plant belonging to the Lauraceae family.[2][3] This plant is a known source of various secondary metabolites, including other flavonoids, sesquiterpenes, and alkaloids.[2][3] While the presence of this compound in this species is documented, detailed experimental protocols for its specific extraction and isolation from the plant matrix have not been published in the available literature.[3]

A generalized workflow for the isolation of a natural product like this compound from a plant source is presented below. This serves as a conceptual framework rather than a validated protocol for this specific compound.

Synthesis and Spectroscopic Data

While this compound was first identified as a natural product, advances in organic chemistry have enabled its laboratory synthesis.[5] A comparative analysis of synthetic versus natural this compound has been reported, providing some spectroscopic data for the synthesized compound, which was found to be consistent with its natural counterpart.[5]

Table 3: Spectroscopic Data for Synthetic this compound

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J=8.5 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H), 6.45 (s, 1H), 6.20 (s, 1H), 5.50 (dd, J=12.0, 3.0 Hz, 1H), 3.85 (s, 3H), 3.10 (m, 1H), 2.80 (m, 1H), 1.25 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 195.5, 164.2, 161.5, 157.0, 130.8, 128.5, 115.6, 105.4, 98.7, 94.1, 78.9, 55.8, 45.3, 8.2 |

| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch), 1655 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O ether stretch) |

| Mass Spectrometry (ESI-MS) | m/z 301.10 [M+H]⁺, 323.08 [M+Na]⁺ |

| [Source:[5]] |

Biological Activity and Mechanism of Action

There is a significant lack of specific biological activity data for this compound in the public domain.[2][3] No peer-reviewed studies detailing its mechanism of action, potential therapeutic targets, or quantitative data such as IC₅₀ or EC₅₀ values have been identified.[2]

The majority of research on anti-inflammatory effects, particularly the inhibition of NF-κB and MAPK signaling pathways, has been conducted on the related compound, Lucidone .[1] Due to the structural differences between the two compounds, it is not scientifically sound to extrapolate the biological activities of Lucidone to this compound without direct experimental evidence.[1][2]

For informational purposes only, a hypothetical signaling pathway diagram is presented below. This illustrates the anti-inflammatory mechanism reported for Lucidone , and should not be considered representative of this compound's activity .

Experimental Protocols

As a consequence of the absence of published research, no established experimental methodologies for studying this compound's biological effects exist.[2] However, based on a comparative study, some analytical and in vitro assay protocols can be inferred.[5]

Table 4: Exemplar Experimental Methodologies (from a comparative study)

| Experiment | Protocol Summary |

| Purity Analysis (HPLC) | Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B), from 20% A to 80% A over 30 minutes.Flow Rate: 1.0 mL/min.Detection Wavelength: 254 nm.Sample Preparation: Samples dissolved in DMSO to a final concentration of 1 mg/mL. |

| Antioxidant Activity (DPPH Assay) | A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared. Various concentrations of the test compound were added. After 30 minutes of incubation in the dark at room temperature, the absorbance was measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated to determine the IC₅₀ value. |

| Anti-inflammatory Activity (COX-2 Inhibition) | A commercially available COX-2 inhibitor screening assay kit was used according to the manufacturer's instructions. |

| [Source:[5]] |

Future Research and Opportunities

The current state of knowledge regarding this compound is nascent, presenting a clear opportunity for significant scientific investigation.[3] Key avenues for future research include:

-

Isolation and Structural Elucidation: Development of a robust and detailed protocol for the isolation of this compound from Lindera strychnifolia and complete structural confirmation using modern spectroscopic techniques.[3]

-

Total Synthesis: Optimization of the total synthesis of this compound to provide a reliable and scalable source of the compound for extensive biological evaluation and structure-activity relationship (SAR) studies.[3]

-

Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, such as cancer cell lines, enzymes, and receptors, is necessary to identify potential therapeutic activities.[3]

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and the signaling pathways involved will be crucial.[3]

Conclusion

This compound is a natural product with a defined chemical structure but a largely uncharacterized biological profile.[2] For researchers and drug development professionals, it represents an unexplored molecule that may hold significant pharmacological properties. The existing literature underscores a critical need for foundational research to determine its potential as a lead compound for therapeutic development. At present, any claims regarding its biological effects are unsubstantiated. The exploration of this novel chemical entity could lead to the discovery of new biological activities and therapeutic leads.

References

Ethyllucidone from Lindera strychnifolia: A Technical Guide to Its Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ethyllucidone (B1151810), a bioactive chalcone (B49325) found in the roots of Lindera strychnifolia. This document details the necessary experimental protocols, summarizes key physicochemical and spectroscopic data, and explores potential biological activities and associated signaling pathways based on current knowledge.

Introduction

This compound is a natural product belonging to the chalcone class of flavonoids, which are known for their diverse pharmacological activities.[1] It has been isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant with a history of use in Traditional Chinese Medicine (TCM) for treating ailments related to pain and inflammation.[1] The presence of this compound in this medicinal herb suggests its potential contribution to the plant's therapeutic effects.[1] This guide serves as a technical resource for researchers engaged in the extraction, purification, and evaluation of this promising compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while some sources provide a molecular formula of C₂₀H₂₂O₅, others state C₁₇H₁₆O₄.[1][2] This discrepancy highlights the need for thorough characterization upon isolation. For the purpose of this guide, we will refer to the more frequently cited data.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₂O₅ | |

| Molecular Weight | 342.39 g/mol | |

| CAS Number | 1195233-59-0 | |

| Chemical Class | Chalcone | |

| Natural Source | Roots of Lindera strychnifolia |

Isolation and Purification Protocol

The isolation of this compound from Lindera strychnifolia involves a multi-step process beginning with extraction from the plant material, followed by fractionation and chromatographic purification. The following protocols outline a general yet detailed approach.

Extraction

The initial step involves the extraction of crude secondary metabolites from the dried and powdered roots of Lindera strychnifolia.

Experimental Protocol: Maceration Extraction

-

Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.

-

Maceration: Soak the powdered plant material in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. This process should be repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation

To simplify the complex crude extract, solvent-solvent partitioning is employed to separate compounds based on their polarity.

Experimental Protocol: Solvent-Solvent Partitioning

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297).

-

Collect each solvent phase separately. This compound, being a moderately polar chalcone, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The final purification of this compound is achieved through a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Column Chromatography

-

Stationary Phase: Pack a glass column with silica (B1680970) gel.

-

Mobile Phase: Use a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Elute the partitioned extract through the column and collect fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

Experimental Protocol: Preparative HPLC

-

Column: A C18 reverse-phase column is typically used for the separation of chalcones.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly employed.

-

Sample Preparation: Dissolve the partially purified, this compound-containing fractions in the initial mobile phase and filter through a 0.22 µm syringe filter.

-

Injection and Fractionation: Inject the sample into the HPLC system and collect the fractions corresponding to the peak of the desired compound.

-

Solvent Removal: Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure to obtain highly purified this compound.

Spectroscopic Data for Structural Elucidation

The definitive identification of isolated this compound requires spectroscopic analysis. The following tables provide reported ¹H and ¹³C NMR data for a C-benzylated dihydrochalcone (B1670589) isolated from Lindera strychnifolia, which is presumed to be this compound.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Spectral Data

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 165.4 | |

| 2 | 108.9 | |

| 3 | 163.7 | |

| 4 | 96.5 | 6.01 (s) |

| 5 | 162.1 | |

| 6 | 106.1 | |

| 7 | 204.5 | |

| 8 | 46.1 | 3.35 (t, 7.2) |

| 9 | 30.2 | 2.95 (t, 7.2) |

| 1' | 139.1 | |

| 2' | 128.8 | 7.25 (m) |

| 3' | 128.8 | 7.25 (m) |

| 4' | 126.5 | 7.18 (t, 7.2) |

| 5' | 128.8 | 7.25 (m) |

| 6' | 128.8 | 7.25 (m) |

| 3-OCH₃ | 55.4 | 3.85 (s) |

| 5-OCH₃ | 55.8 | 3.89 (s) |

| 6-CH₂ | 21.6 | 3.95 (s) |

Table 2: Key COSY and HMBC Correlations for Structural Elucidation

| Proton(s) | COSY Correlations | HMBC Correlations |

| H-8 | H-9 | C-7, C-9, C-1', C-2', C-6' |

| H-9 | H-8 | C-7, C-8, C-1' |

| H-4 | C-2, C-3, C-5, C-6 | |

| 3-OCH₃ | C-3 | |

| 5-OCH₃ | C-5 | |

| 6-CH₂ | C-5, C-6 |

Biological Activity and Signaling Pathways

While direct and extensive research on the biological activity of this compound is limited, its classification as a chalcone allows for postulations based on the known activities of this compound class. Chalcones are recognized for their anti-inflammatory and anticancer properties. Other compounds isolated from Lindera strychnifolia have been shown to possess neuroprotective and antioxidant effects.

Potential Anti-inflammatory Activity

Chalcones are known to inhibit key inflammatory mediators. It is postulated that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.

Potential Neuroprotective Effects

Bioassay-guided fractionation of extracts from Lindera strychnifolia has led to the isolation of compounds like lindenenyl acetate, which exhibits neuroprotective effects through the induction of heme oxygenase-1 (HO-1) via the Nrf2/ARE and ERK pathways. While not directly demonstrated for this compound, this highlights a potential area of investigation.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the generalized workflow for the isolation of this compound and a postulated mechanism of its anti-inflammatory action.

References

Ethyllucidone (CAS 1195233-59-0): A Technical Guide on a Promising Chalcone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyllucidone (CAS 1195233-59-0), a natural product belonging to the chalcone (B49325) class of flavonoids. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document furnishes a broader technical context for its potential synthesis, characterization, and biological activities based on the well-studied properties of chalcones and its structural analog, lucidone. This approach aims to equip researchers with the foundational knowledge that can be applied to the study of this compound and related compounds.

Introduction to this compound

This compound is a chalcone that has been identified and isolated from the roots of Lindera strychnifolia and Lindera aggregata.[1] Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and are precursors to other flavonoids in plants. They are a well-studied class of compounds with a wide range of reported biological activities.[1] In Traditional Chinese Medicine, the root of Lindera aggregata, known as "Wu Yao," has been used for centuries to treat ailments related to pain and inflammation, suggesting the therapeutic potential of its constituents like this compound.[2]

Despite its identification, a comprehensive review of scientific literature reveals a significant gap in the understanding of this compound's pharmacological profile.[3] To date, no peer-reviewed studies detailing its specific biological activities, mechanism of action, or quantitative data such as IC50 or EC50 values have been published.[3] Therefore, much of the current understanding is extrapolated from the activities of other chalcones.

Physicochemical Properties

Comprehensive, experimentally determined physicochemical data for this compound are not available in published literature.[4] The following table summarizes the basic molecular information.[4] For comparative purposes, the properties of the structurally similar compound, Lucidone, are also presented. The key structural difference is the presence of an ethoxy (-OCH2CH3) group in this compound where Lucidone has a hydroxyl (-OH) group.[5]

| Property | This compound | Lucidone | Source(s) |

| CAS Number | 1195233-59-0 | 19956-53-7 | [5][6] |

| Molecular Formula | C₁₇H₁₆O₄ | C₁₅H₁₂O₄ | [5][7] |

| Molecular Weight | 284.31 g/mol | 256.25 g/mol | [5][7] |

| Chemical Class | Chalcone | Chalcone | [6] |

| Natural Source | Roots of Lindera strychnifolia and Lindera aggregata | Fruits of Lindera erythrocarpa | [8][9] |

| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | 2-[(2E)-1-hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione | [5] |

Hypothesized Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the chalcone scaffold is associated with a broad range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] The closely related compound, lucidone, has been reported to possess hepatoprotective, antioxidant, and anti-inflammatory properties.[1]

Anti-inflammatory Activity

It is hypothesized that this compound, like many other chalcones, exerts anti-inflammatory effects by modulating key inflammatory signaling pathways.[10] The primary putative mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response.[11] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for iNOS and COX-2.[10] Chalcones have been shown to interfere with this pathway at multiple levels.[10]

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The MAPK signaling cascade, which includes kinases like JNK and p38, also plays a crucial role in inflammation. Lucidone has been observed to suppress the phosphorylation of these kinases, contributing to its anti-inflammatory effects.[12] It is plausible that this compound shares this mechanism.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Antioxidant Activity

Chalcones often exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and phase-II detoxifying enzymes.

Experimental Protocols

As specific experimental protocols for this compound have not been published, this section provides generalized methodologies for the synthesis, isolation, and biological evaluation of chalcones, which would be applicable to the study of this compound.

Synthesis of this compound: A General Approach

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation.[6] This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[6]

General Protocol for Claisen-Schmidt Condensation:

-

Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise at a controlled temperature.

-

Addition of Aldehyde: Slowly add the substituted benzaldehyde (1 equivalent), also dissolved in ethanol, to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

-

Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Isolation from Natural Sources

The primary method for obtaining this compound is through extraction from its plant source, followed by purification.[6]

General Protocol for Isolation and Purification:

-

Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.[6]

-

Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours with occasional stirring.[6]

-

Fractionation: Concentrate the crude extract under reduced pressure. Subject the concentrated extract to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).[13]

-

Purification: Further purify the active fraction using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.[13]

Caption: A generalized workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A standard assay to evaluate the anti-inflammatory potential of compounds like this compound is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol for Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS to the cell cultures.

-

Incubation: Incubate the cells for an additional 24 hours.

-

NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent. A decrease in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.[2]

Future Directions

The current lack of data on this compound presents a significant opportunity for research. Key areas for future investigation include:

-

Isolation and Structural Elucidation: Development of a robust protocol for the isolation of this compound and complete structural elucidation using modern spectroscopic techniques.[4]

-

Chemical Synthesis: Total synthesis of this compound to provide a reliable source for extensive biological testing.[4]

-

Biological Screening: Comprehensive screening of this compound against a wide range of biological targets to identify potential therapeutic activities.[3][4]

-

Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms and signaling pathways involved in any identified biological activities.[3][4]

Conclusion

This compound is a natural chalcone with a known chemical structure and origin but a largely uncharacterized biological profile.[3] Based on its chemical class and the known activities of its structural analog, lucidone, it is hypothesized to possess anti-inflammatory and antioxidant properties, likely through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational framework of potential properties and applicable experimental protocols to stimulate and guide future research into this promising compound. Further investigation is necessary to unlock the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1195233-59-0[(2E)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cy clopentene-1,3-dione]- Acmec Biochemical [acmec.com.cn]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Ethyllucidone: A Technical Guide on a Promising Chalcone

Disclaimer: Scientific literature with specific experimental data on the biological activities, signaling pathways, and detailed experimental protocols for Ethyllucidone (CAS 1195233-59-0) is exceptionally limited.[1][2] This guide consolidates the available physicochemical data for this compound and, for the purpose of illustrating potential biological activities and experimental methodologies, draws parallels with the closely related and well-studied structural analog, Lucidone. The biological data and signaling pathways described herein are based on studies of Lucidone and should be considered hypothetical for this compound pending direct experimental verification.

Core Molecular Information

This compound is a chalcone, a class of natural products known for their diverse biological activities.[2] Its fundamental molecular and physical properties are summarized below.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2] |

| Molecular Weight | 284.31 g/mol | |

| CAS Number | 1195233-59-0 | |

| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | |

| Chemical Class | Chalcone | |

| Natural Source | Roots of Lindera strychnifolia |

Postulated Biological Activity and Signaling Pathways

While direct evidence for this compound's biological activity is scarce, its structural similarity to Lucidone suggests it may possess anti-inflammatory properties. Lucidone has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. Studies on Lucidone have shown that it can inhibit this process, preventing NF-κB activation.

MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are also crucial in mediating inflammation. Lucidone has been observed to inhibit the phosphorylation of JNK and p38 MAPKs, thereby blocking downstream inflammatory signaling.

Mandatory Visualization: Signaling Pathway Diagrams

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

An In-depth Technical Guide on Ethyllucidone: Synthesis and Characterization

Disclaimer: Publicly available scientific literature on the specific synthesis, detailed characterization, and biological activity of ethyllucidone (B1151810) is exceptionally limited.[1] Much of the existing information is speculative or pertains to the structurally similar compound, lucidone (B1675363). This guide consolidates the available data and outlines hypothetical methodologies based on related compounds.

Introduction

This compound is a chalcone, a class of natural products known for their distinct aromatic ketone core.[2] It has been reportedly isolated from the roots of Lindera strychnifolia.[3] Chalcones, as a group, are of significant interest in medicinal chemistry due to their diverse biological activities. However, this compound itself remains largely uncharacterized in scientific literature.[1]

A critical point of clarification is the distinction between this compound and lucidone. These two compounds are structurally similar, with the primary difference being an ethoxy group (-OCH₂CH₃) in this compound where lucidone has a hydroxyl group (-OH).[2] This seemingly minor variation can have a substantial impact on the physicochemical and biological properties of the molecule. The majority of research on anti-inflammatory effects, including the inhibition of NF-κB and MAPK signaling pathways, has been conducted on lucidone, and these findings cannot be directly extrapolated to this compound without experimental verification.

Chemical and Physical Properties

Comprehensive, experimentally determined physicochemical data for this compound are not available in the public domain. The table below summarizes the basic molecular information that has been reported.

| Property | Value | Source |

| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | |

| Molecular Formula | C₁₇H₁₆O₄ | |

| Molecular Weight | 284.31 g/mol | |

| CAS Number | 1195233-59-0 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

As of now, no specific methods for the chemical synthesis of this compound have been published. However, a plausible synthetic route can be proposed based on the general synthesis of chalcones, which is commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative.

The following diagram illustrates a generalized Claisen-Schmidt condensation that could be adapted for the synthesis of this compound. Note: This is a hypothetical pathway and would require significant optimization.

Caption: Hypothetical synthesis of this compound via Claisen-Schmidt condensation.

The following is a general procedure for the Claisen-Schmidt condensation and would need to be optimized for the specific synthesis of this compound.

-

Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Addition of Aldehyde: Slowly add the benzaldehyde derivative (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Isolation: Collect the precipitate by filtration and wash with cold water.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Isolation from Natural Sources

This compound has been reported to be isolated from the roots of Lindera strychnifolia. While a specific protocol for the isolation of this compound has not been detailed, a general approach for the extraction and purification of chalcones from plant material can be outlined.

The following diagram illustrates a typical workflow for the isolation of a target compound from a plant source.

Caption: General workflow for the isolation of this compound from its natural source.

-

Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.

-

Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours with occasional stirring.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent-Solvent Partitioning: To partially purify the extract, suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Chromatographic Purification: The fraction containing the target compound (identified by a preliminary bioassay or TLC) is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Characterization

The following table presents the types of data that would be necessary for the complete characterization of this compound. The values provided are for illustrative purposes only and are based on data for a structurally related flavonoid.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.85 (d, J=8.5 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H), 6.45 (s, 1H), 6.20 (s, 1H), 5.50 (dd, J=12.0, 3.0 Hz, 1H), 3.85 (s, 3H), 3.10 (m, 1H), 2.80 (m, 1H), 1.25 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) 195.5, 164.2, 161.5, 157.0, 130.8, 128.5, 115.6, 105.4, 98.7, 94.1, 78.9, 55.8, 45.3, 8.2 |

| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch), 1655 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O ether stretch) |

| Mass Spectrometry (ESI-MS) | m/z 301.10 [M+H]⁺, 323.08 [M+Na]⁺ |

Biological Activity and Signaling Pathways

There is a significant lack of specific biological activity data for this compound in the public domain. Research on the anti-inflammatory effects of the related compound, lucidone, has shown inhibition of the NF-κB and MAPK signaling pathways. While it is plausible that this compound may exhibit similar properties, this remains to be experimentally validated.

The following diagram illustrates the hypothetical mechanism of anti-inflammatory action of this compound, based on the known activity of lucidone. This is a speculative pathway for this compound.

References

Ethyllucidone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyllucidone is a chalcone, a class of natural products known for their diverse biological activities. While research into its specific therapeutic applications is still nascent, this technical guide provides a comprehensive overview of its known natural source, physicochemical properties, and generalized protocols for its extraction and isolation. Due to the limited availability of specific data for this compound, this guide also discusses methodologies for the isolation of similar compounds from its plant source and the known signaling pathways of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the study and development of this compound.

Natural Sources of this compound

The primary and currently only documented natural source of this compound is the roots of Lindera strychnifolia, a plant belonging to the Lauraceae family. This plant is known to produce a variety of secondary metabolites, including other phenolic compounds and sesquiterpenes. While Lindera strychnifolia has been investigated for various bioactive molecules, specific quantitative data on the yield of this compound from its roots is not extensively documented in publicly available scientific literature.

It is important to distinguish this compound from a structurally similar and more extensively studied compound, Lucidone (B1675363). The key structural difference is the presence of an ethoxy (-OCH₂CH₃) group in this compound where Lucidone possesses a hydroxyl (-OH) group. This seemingly minor difference can have significant implications for the compound's biological activity and physicochemical properties.

Physicochemical Properties

Comprehensive, experimentally determined physicochemical data for this compound are limited. The following table summarizes the basic molecular information available.

| Property | Data | Source |

| Molecular Formula | C₁₇H₁₆O₄ | Calculated |

| Molecular Weight | 284.31 g/mol | Calculated |

| Chemical Class | Chalcone | |

| Natural Source | Roots of Lindera strychnifolia |

Generalized Experimental Protocols for Isolation

While a specific, optimized protocol for the isolation of this compound from Lindera strychnifolia is not available, the following is a generalized methodology for the extraction and purification of chalcones and other secondary metabolites from plant materials. This protocol is based on common techniques used in natural product chemistry and should be adapted and optimized for the specific target compound.

Extraction

-

Preparation of Plant Material: Collect the roots of Lindera strychnifolia. Clean the roots to remove any soil and debris. Air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent enzymatic degradation. Once dried, grind the roots into a coarse powder to increase the surface area for extraction.

-

Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v). The maceration process should be carried out for a period of 24-72 hours with occasional agitation to enhance extraction efficiency.

-

Filtration and Concentration: After the maceration period, filter the mixture to separate the solvent extract from the solid plant residue. The extraction process can be repeated multiple times with fresh solvent to ensure maximum recovery of the compounds. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. The crude extract is typically dissolved in a water/methanol mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate. This process will yield fractions with different chemical profiles. The presence of this compound in each fraction should be monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification

-

Column Chromatography: The fraction containing the highest concentration of the target compound is then subjected to further purification using column chromatography. A variety of stationary phases can be used, with silica (B1680970) gel being the most common for chalcones. The mobile phase is typically a gradient system of non-polar and polar solvents (e.g., hexane and ethyl acetate) to elute compounds with varying polarities.

-

Preparative HPLC: For final purification to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique offers higher resolution and can separate closely related compounds.

-

Crystallization: If the purified compound is a solid, crystallization can be used as a final purification step and to obtain crystals suitable for structural elucidation by X-ray crystallography.

dot

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathways: An Analog Perspective

As of the date of this guide, there is no publicly available scientific literature detailing the specific signaling pathways modulated by this compound. However, research on the structurally similar compound, Lucidone, has identified its involvement in anti-inflammatory pathways.

Disclaimer: The following diagram illustrates the known anti-inflammatory signaling pathway of Lucidone . It is provided for informational purposes only and should not be considered representative of this compound's biological activity. Further research is required to elucidate the specific mechanisms of action of this compound.

Lucidone has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[1] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] The mechanism involves the inhibition of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Specifically, Lucidone can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn suppresses the activation of the transcription factor AP-1.[1]

dot

References

Ethyllucidone's Hypothesized Mechanism of Action: An In-depth Technical Guide

Disclaimer: There is currently a notable absence of specific scientific literature detailing the mechanism of action of ethyllucidone (B1151810). This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of its chemical class, chalcones, and the known pharmacological properties of its structural analog, lucidone (B1675363). The signaling pathways, quantitative data, and experimental protocols described herein are representative of chalcones and lucidone and serve as a predictive framework for the potential biological activity of this compound.

Introduction

This compound is a natural chalcone (B49325) isolated from the roots of Lindera aggregata and Lindera strychnifolia.[1][2] Chalcones are a subclass of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is associated with a wide array of pharmacological activities, most notably anti-inflammatory, antioxidant, and anticancer effects.[1] Given that extracts from Lindera aggregata have a history of use in traditional medicine for treating inflammatory conditions, it is hypothesized that this compound exerts its biological effects primarily through the modulation of key inflammatory and oxidative stress signaling pathways.[1]

Core Hypothesized Mechanism of Action: Anti-inflammatory and Antioxidant Pathways

The central hypothesis is that this compound, like many other chalcones, mitigates inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][3] Concurrently, it is likely to exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] A potential role in modulating the PI3K/Akt signaling pathway, often implicated in cancer, is also considered based on data from its analog, lucidone.[4]

Hypothesized Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of inflammation.[4] In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes that produce enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Chalcones have been demonstrated to interfere with this pathway, and it is postulated that this compound may act similarly by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses, including inflammation.[4] Lucidone, a close analog of this compound, has been observed to suppress the phosphorylation of key kinases in this pathway, such as JNK and p38 MAPK.[4] This inhibition contributes to its anti-inflammatory effects. It is hypothesized that this compound may share this mechanism, modulating the MAPK cascade to reduce the inflammatory response.

PI3K/Akt Signaling Pathway in Cancer

In pancreatic cancer cells, lucidone has been shown to inhibit the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[4] This inhibition leads to the suppression of autophagy and multidrug resistance protein 1 (MDR1) expression.[4] This suggests a potential mechanism for anticancer activity that this compound might also possess, making it a candidate for investigation in cancer-related studies.

Quantitative Data Summary

Direct quantitative data for this compound is not currently available in scientific literature.[2] The following table summarizes the known quantitative data for its parent compound, lucidone. These values can serve as a preliminary guide for designing dose-response experiments with this compound.[4]

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Lucidone | Antiviral Assay | Dengue virus (DENV) in Huh-7 cells | EC50 | 25 µM | [4] |

| Lucidone | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL | [4] |

| Lucidone | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Inhibition of PGE2 production | Significant at 10 µg/mL & 25 µg/mL | [4] |

Experimental Protocols

The following are example protocols for assays targeting the known biological activities of lucidone. These can be adapted for screening and characterizing this compound.[4][5]

Protocol 1: Determination of NO Production in RAW 264.7 Macrophages

-

Objective: To identify inhibitors of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells.

-

Principle: This assay measures the inhibition of NO, a key inflammatory mediator. NO concentration is determined by the Griess assay, which measures its stable metabolite, nitrite (B80452).[4][5]

-

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). After 1 hour of pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include vehicle-only and untreated controls.

-

Nitrite Assay (Griess Reagent):

-

Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only treated control.

-

Protocol 2: Cell Viability Assay (MTT)

-

Objective: To determine the cytotoxic potential of the test compound.

-

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

-

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

MTT Addition: After the 24-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

-

Experimental Workflow for Characterizing a Novel Compound

The following diagram illustrates a typical workflow for the initial characterization of a novel bioactive compound like this compound.[6]

Conclusion

While this compound remains a largely uncharacterized molecule, its classification as a chalcone and structural similarity to lucidone provide a strong basis for hypothesizing its mechanism of action.[2] The predictive framework presented in this guide suggests that this compound holds potential as a modulator of key signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/Akt. The provided quantitative data for lucidone and the detailed experimental protocols offer a starting point for researchers to embark on the systematic investigation of this compound. It is imperative that future studies focus on direct experimental validation to confirm these hypotheses and fully elucidate the therapeutic potential of this compound.

References

Ethyllucidone: A Technical Guide to its Predicted Biological Activity

Disclaimer: There is a significant lack of specific biological activity data for Ethyllucidone (B1151810) in the publicly available scientific literature. This document presents a predictive guide based on the well-documented biological activities of its chemical class, chalcones, and a closely related compound, lucidone (B1675363). The quantitative data, experimental protocols, and signaling pathways described herein are based on these proxy compounds and serve as a framework for potential future research into the biological activities of this compound.

Introduction

This compound is a naturally occurring chalcone (B49325) isolated from the roots of Lindera strychnifolia. Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This structural feature is associated with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. Given its classification as a chalcone, it is hypothesized that this compound will exhibit a similar spectrum of biological activities. This guide summarizes the key predictive activities, their underlying mechanisms, and the experimental protocols used for their evaluation, drawing parallels from studies on lucidone and other chalcones.

Predicted Biological Activities

Anti-inflammatory Activity

It is predicted that this compound will exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. This is based on strong evidence from studies on the related compound lucidone, which has been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli.

Quantitative Data: Anti-inflammatory Activity of Lucidone

| Compound | Assay | Model | Target | IC50 / Effect | Reference |

| Lucidone | In vivo | LPS-induced inflammation in mice | Nitric Oxide (NO) Production | 51.1 mg/kg | [1] |

Antioxidant Activity

Chalcones are known to possess antioxidant properties, and therefore, this compound is expected to be an effective antioxidant. This activity is attributed to their ability to scavenge free radicals and to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.

Quantitative Data: Antioxidant Activity of Chalcones (Proxy for this compound)

| Compound Class | Assay | IC50 Range (µM) | Reference |

| Chalcones | DPPH Radical Scavenging | 61.4 - >300 | [2] |

| Chalcones | ABTS Radical Scavenging | 50.34 - 89.12 | [2] |

Anticancer Activity

Based on the known cytotoxic effects of various chalcone derivatives against multiple cancer cell lines, this compound is predicted to have anticancer potential. The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Anticancer Activity of Chalcone Derivatives (Proxy for this compound)

| Compound Type | Cell Line | Cancer Type | IC50 (µM) |

| Vanillin-based chalcone | HCT-116 | Colon Cancer | 6.85 |

| α-phthalimido-chalcone | HepG2 | Liver Cancer | 1.62 |

| α-phthalimido-chalcone | MCF-7 | Breast Cancer | 1.88 |

| Prenylated chalcone | MCF-7 | Breast Cancer | 3.30 |

| Prenylated chalcone | MDA-MB-231 | Breast Cancer | 6.12 |

| Cinnamaldehyde-based chalcone | Caco-2 | Colon Cancer | 32.19 |

Hypothesized Signaling Pathways

The biological activities of chalcones are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the predicted mechanisms of action for this compound based on data from lucidone and other chalcones.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to screen the biological activity of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) and the cells are pre-incubated for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes at room temperature.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of NO production (IC50) is determined from a dose-response curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Sample Preparation: A series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.

-

Assay Protocol: In a 96-well plate, a small volume of each dilution of the test sample or standard is added to different wells. The DPPH solution is then added to each well.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Reading: The absorbance is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

-

IC50 Calculation: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is calculated.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (this compound).

-

Incubation: Cells are incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from a dose-response curve.

References

An In-depth Technical Guide on the Solubility of Ethyllucidone

For: Researchers, Scientists, and Drug Development Professionals

Subject: Ethyllucidone (B1151810) Solubility in Different Solvents: A Technical Overview and Methodological Guide

Introduction

This compound is a chalcone (B49325), a class of natural products known for their diverse biological activities.[1] It has been reported as a constituent of Lindera strychnifolia.[2] Despite its potential, the publicly available scientific literature on this compound is exceptionally limited, particularly concerning its physicochemical properties such as solubility.[1][2] Specific, quantitative data on the solubility of this compound in common laboratory solvents has not been publicly reported.[1]

This technical guide consolidates the available qualitative information regarding the solubility of this compound, drawing inferences from the solvents used in the extraction and purification of chalcones. Furthermore, it provides detailed, generalized experimental protocols for researchers to determine the solubility of this compound in their own laboratories. This guide also presents a postulated signaling pathway, based on the known mechanisms of closely related chalcones, to provide context for its potential biological activity.

Qualitative Solubility of this compound

While quantitative data is unavailable, the solvents used in the extraction, partitioning, and purification of this compound and other chalcones provide strong indications of its solubility characteristics. The compound is expected to be soluble in a range of organic solvents. For short-term use, moderately polar aprotic solvents are often suitable, while anhydrous polar solvents are preferred for long-term storage of stock solutions, typically at low temperatures (-20°C or -80°C) and protected from light.

The following table summarizes the likely solubility of this compound in various solvents based on their use in common phytochemical laboratory procedures.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Likely Solubility | Rationale / Common Use |

| Polar Protic Solvents | |||

| Methanol | Alcohol | Likely Soluble | Used for the initial maceration and extraction of chalcones from plant material. |

| Ethanol | Alcohol | Likely Soluble | Also used for the extraction of chalcones and is a preferred solvent for long-term storage of stock solutions. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Likely Soluble | Recommended for long-term storage of stock solutions; a powerful solvent for many organic compounds. |

| Acetonitrile | Nitrile | Likely Soluble | Suggested as a suitable solvent for short-term use with chalcones. |

| Acetone | Ketone | Likely Soluble | Suggested as a suitable solvent for short-term use with chalcones. |

| Ethyl Acetate | Ester | Likely Soluble | Used in solvent-solvent partitioning and column chromatography for the separation of chalcones. |

| Nonpolar Solvents | |||

| Chloroform | Halogenated Alkane | Likely Soluble | Used in solvent-solvent partitioning for the separation of chalcones based on polarity. |

| Hexane | Alkane | Sparingly Soluble | Used as the initial, less polar mobile phase in column chromatography for chalcone purification. |

| Aqueous Solutions | |||

| Water | Aqueous | Likely Insoluble | This compound is a hydrophobic compound, and chalcones are generally insoluble or poorly soluble in water. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound, adapted from the widely recognized shake-flask method. This method is considered the gold standard for its accuracy.

3.1. Principle An excess amount of the solid compound (this compound) is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then measured to determine the solubility.

3.2. Materials and Apparatus

-

This compound (solid, pure)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the vials at a high speed and/or filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualized Workflow and Postulated Signaling Pathway

To aid in the conceptualization of the experimental process and the potential biological context of this compound, the following diagrams are provided.

Caption: A generalized workflow for the determination of this compound solubility.

Disclaimer: Due to the absence of specific biological activity data for this compound, the following diagram illustrates a postulated mechanism of action based on the known anti-inflammatory effects of the structurally similar chalcone, lucidone (B1675363), and other chalcones which are known to inhibit the NF-κB signaling pathway. This pathway should be considered a representative example for this class of compounds and not as experimentally verified data for this compound.

Caption: Postulated inhibition of the NF-κB pathway by a chalcone compound.

Conclusion

While there is a notable gap in the scientific literature regarding the specific solubility of this compound, this guide provides a foundational understanding for researchers. The qualitative data, derived from established phytochemical methods, suggests that this compound is soluble in common polar organic solvents. The provided experimental protocol offers a robust framework for obtaining precise, quantitative solubility data. The visualized workflow and the postulated signaling pathway serve to guide future experimental design and hypothesis generation. It is imperative that researchers conduct their own solubility and stability tests in the specific solvent systems relevant to their applications.

References

- 1. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Ethyllucidone: A Technical Guide on IUPAC Nomenclature and Core Data

Disclaimer: Publicly available scientific literature on ethyllucidone (B1151810) is exceptionally limited. This guide consolidates the current information and highlights significant knowledge gaps, presenting opportunities for future research. Data on physicochemical properties, with the exception of its appearance, are largely unavailable. Biological activity data is sparse and primarily derived from comparative studies of synthetic versus natural this compound.

IUPAC Name and Nomenclature

This compound is a member of the chalcone (B49325) class of natural products. The systematic IUPAC name for this compound is (2Z)-2-[(2E)-1-ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione .

The nomenclature and numbering of the core cyclopentene-1,3-dione structure are illustrated in the diagram below. The stereochemistry of the exocyclic double bond is specified by the (Z) descriptor, while the double bond in the propenylidene side chain is designated as (E).

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the known identifiers and basic properties.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (2Z)-2-[(2E)-1-ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | |

| CAS Number | 1195233-59-0 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.3 g/mol | [1] |

| Physical Description | Yellow powder | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Biological Activity

Specific biological activity data for this compound is limited. The available quantitative data from in vitro assays are presented below. It is important to note that a related compound, lucidone, has been reported to exhibit anti-inflammatory effects through the inhibition of NF-κB and MAP kinase signaling pathways; however, extrapolating these activities to this compound is not scientifically sound without direct evidence.[2]

| Assay | IC₅₀ (Synthetic this compound) | IC₅₀ (Natural this compound) | Source(s) |

| COX-2 Inhibition | 8.5 ± 0.5 µM | 8.2 ± 0.4 µM | |

| NF-κB Inhibition | 5.1 ± 0.3 µM | 4.9 ± 0.2 µM | |

| DPPH Radical Scavenging | 15.2 ± 1.1 µM | 14.8 ± 0.9 µM | |

| Cytotoxicity (HeLa cells) | >100 µM | >100 µM |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not well-documented in peer-reviewed literature. However, a general approach for its isolation from its natural source, Lindera strychnifolia, and protocols for assays in which its synthetic counterpart has been tested are provided.

Isolation from Lindera strychnifolia

The following is a general protocol for the extraction and isolation of chalcones from plant material and has been suggested for this compound.

-

Sample Preparation : The roots of Lindera strychnifolia are air-dried and ground into a coarse powder.

-

Extraction : The powdered plant material is soaked in methanol or ethanol at room temperature for 24-48 hours with occasional stirring. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration : The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation : The crude extract is subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Purification : The fraction containing this compound is further purified using chromatographic techniques, such as column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following HPLC method was used to assess the purity of synthetic and natural this compound.

-

Instrumentation : Agilent 1260 Infinity II HPLC system with a UV detector.

-

Column : C18 reverse-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). The gradient was run from 20% A to 80% A over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm.

-

Sample Preparation : Samples were dissolved in DMSO to a final concentration of 1 mg/mL.

DPPH Radical Scavenging Assay

This assay was used to determine the antioxidant activity of this compound.

-

A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The reaction mixtures are incubated in the dark for 30 minutes at room temperature.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

COX-2 Inhibition Assay

The anti-inflammatory activity of this compound was evaluated using a commercial COX-2 inhibitor screening assay kit.

-

Various concentrations of this compound are incubated with human recombinant COX-2 enzyme.

-

The production of prostaglandin (B15479496) E2 (PGE2) is measured using a colorimetric assay as per the manufacturer's instructions.

-

The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway Involvement

There is no direct experimental evidence detailing the signaling pathways modulated by this compound. However, based on the observed in vitro inhibition of NF-κB and the known activities of related chalcones, a hypothetical mechanism of action can be proposed.

This postulated pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like COX-2. It must be reiterated that this pathway is speculative and requires experimental validation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ethyllucidone from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyllucidone (B1151810) is a chalcone, a class of natural products known for their diverse biological activities.[1][2] It has been reported to be isolated from the roots of Lindera strychnifolia, a plant used in Traditional Chinese Medicine.[1][2][3][4] Due to its potential therapeutic applications, there is growing interest in its extraction and purification for further research. However, it is crucial to note that publicly available scientific literature on this compound is exceptionally limited, and there is significant confusion with a structurally similar compound, lucidone (B1675363).[1][4][5] The biological activity data predominantly pertains to lucidone and cannot be reliably attributed to this compound.[1] This document provides a generalized protocol for the extraction and isolation of this compound from plant material based on established methods for similar compounds and natural products.

Data Presentation

Due to the scarcity of specific data for this compound, the following tables present a comparative summary of common extraction techniques for natural products and a hypothetical representation of purification data.

Table 1: Comparison of Extraction Methods for Plant-Based Compounds

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period.[3] | Simple, suitable for thermolabile compounds.[6] | Time-consuming, lower extraction efficiency.[6] |

| Soxhlet Extraction | Continuous extraction with a cycling solvent in a specialized apparatus. | Efficient for exhaustive extraction, requires less solvent over time.[7] | Can degrade heat-sensitive compounds due to prolonged heat exposure.[7] |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[7] | Fast, efficient, often results in higher yields.[6][7] | Requires specialized equipment, potential for localized heating.[7] |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction.[7] | Very fast, requires less solvent, often provides higher extraction rates.[7] | Requires microwave-transparent solvents and specialized equipment.[7] |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective, solvent-free final product, suitable for sensitive compounds.[7] | High initial equipment cost, requires high pressure.[7] |

Table 2: Hypothetical Purification Summary for this compound

| Purification Step | Technique | Purity (%) | Yield (%) |

| Crude Extract | Maceration | 15 | 100 |